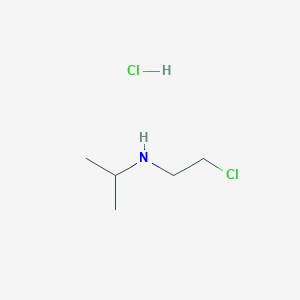

N-(2-Chloroethyl)propan-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloroethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKVRBYLCHDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636661 | |

| Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-61-2 | |

| Record name | 6306-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Chloroethyl)propan-2-amine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 6306-61-2

This technical guide provides an in-depth exploration of N-(2-Chloroethyl)propan-2-amine hydrochloride, a reactive chemical intermediate with significant potential in pharmaceutical and organic synthesis. While specific literature on this compound is not abundant, its structural similarity to the well-studied class of nitrogen mustards, such as bis(2-chloroethyl)amine, allows for a scientifically grounded understanding of its properties, reactivity, and applications. This guide will delve into its chemical identity, inferred reactivity and synthetic utility, proposed analytical characterization, and essential safety protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a reactive 2-chloroethyl group and an isopropyl substituent.[1][2][3][4] The hydrochloride salt form enhances its stability and handling characteristics as a solid.[1]

| Property | Value | Source(s) |

| CAS Number | 6306-61-2 | [1][2][3][4] |

| Molecular Formula | C5H13Cl2N | [1][2][3][4] |

| Molecular Weight | 158.07 g/mol | [1][2][4] |

| Synonyms | N-(2-chloroethyl)-2-propanamine hydrochloride, (2-chloroethyl)(propan-2-yl)amine hydrochloride | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 178 - 184 °C | [2] |

| Purity | Typically >95% | [3][4] |

| Storage | Ambient temperature | [1] |

Reactivity and Mechanistic Insights: An Analogy to Nitrogen Mustards

The synthetic utility of this compound is rooted in the reactivity of the 2-chloroethylamino moiety. This functional group is characteristic of nitrogen mustards, which are potent bifunctional alkylating agents.[5] Although this compound is a monofunctional alkylating agent in this context (possessing only one chloroethyl group), its reactivity is expected to follow a similar mechanistic pathway.

The key to its reactivity is the intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This process is facilitated by the neighboring nitrogen atom's lone pair of electrons. The aziridinium ion is a potent electrophile that can be readily attacked by a wide range of nucleophiles, leading to the formation of a new covalent bond.

Caption: Proposed reaction mechanism via aziridinium ion formation.

This reactivity makes this compound a valuable building block for introducing an N-isopropyl-N-ethyl fragment into a target molecule.

Synthetic Applications in Drug Discovery and Development

Drawing parallels from the applications of analogous nitrogen mustards like bis(2-chloroethyl)amine, this compound is a promising reagent for the synthesis of various heterocyclic compounds of medicinal interest.[5]

A primary application is in the synthesis of piperazine derivatives. Piperazine and its analogs are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities.[6] The reaction of an aniline derivative with a bis(2-chloroethyl)amine is a common method for constructing the piperazine ring.[6] Similarly, this compound could be employed in reactions with primary amines to generate substituted ethylenediamines, which are also important pharmacophores.

Proposed Synthesis of Substituted Ethylenediamines: A Step-by-Step Protocol

This protocol is a generalized procedure based on the known reactivity of similar compounds. Optimization for specific substrates will be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid that is liberated during the reaction.

-

Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted ethylenediamine.

Caption: Workflow for the synthesis of substituted ethylenediamines.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), and two triplets for the ethyl chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine N-H stretching (as the hydrochloride salt) and C-H stretching vibrations. PubChem has referenced an IR spectrum for this compound.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reversed-phase method with UV detection is typically suitable.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. It is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat.

Handling and Storage:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant molecules containing the N-isopropyl-N-ethylamino moiety. Its reactivity, analogous to that of nitrogen mustards, proceeds through a highly reactive aziridinium ion intermediate. While specific research on this compound is limited, a thorough understanding of its chemical principles, as outlined in this guide, will empower researchers to effectively and safely utilize it in their synthetic endeavors.

References

-

PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). [Link]

-

Synthonix. This compound. [Link]

-

Anshul Specialty Molecules. 2-Chloroethyl Amine HCl. [Link]

-

SD Fine-Chem. GHS Safety Data Sheet. [Link]

-

ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

- 1. Synthonix, Inc > 6306-61-2 | this compound [synthonix.com]

- 2. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Synthesis of N-(2-Chloroethyl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for N-(2-Chloroethyl)propan-2-amine hydrochloride, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The synthesis is primarily centered on the chlorination of a precursor amino alcohol, a reaction that is both efficient and scalable. This guide emphasizes the rationale behind procedural steps, ensuring a thorough understanding of the underlying chemical principles for successful and safe execution.

Introduction and Strategic Overview

This compound is a bifunctional molecule containing a secondary amine and a primary alkyl chloride. This structural motif makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the construction of nitrogen-containing heterocycles. The hydrochloride salt form enhances the compound's stability and simplifies its handling and purification.

The most direct and widely employed synthetic strategy involves the conversion of the hydroxyl group of a precursor amino alcohol into a chloride. This is typically achieved through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a common and effective choice. The overall pathway can be visualized as a two-step process, starting from readily available commercial reagents.

The chosen pathway is as follows:

-

Formation of the Precursor Alcohol: Synthesis of N-(2-hydroxyethyl)propan-2-amine (also known as 2-(isopropylamino)ethanol). While this can be prepared from isopropylamine and ethylene oxide, 2-(isopropylamino)ethanol is a commercially available and cost-effective starting material.[1][2]

-

Chlorination and Salt Formation: The direct conversion of the hydroxyl group of 2-(isopropylamino)ethanol to a chloride using thionyl chloride. This reaction also conveniently generates hydrochloric acid in situ, which protonates the amine to yield the final hydrochloride salt.[3][4][5][6]

This guide will focus on the second, critical step of this pathway.

The Core Synthesis Pathway: From Alcohol to Alkyl Chloride

The central transformation in this synthesis is the substitution of a hydroxyl group with a chlorine atom. Thionyl chloride is an excellent reagent for this purpose as it reacts with the alcohol to form an intermediate chlorosulfite ester, which then readily undergoes nucleophilic attack by a chloride ion.[6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Caption: Overall synthesis scheme for this compound.

Mechanistic Insights: The Role of Thionyl Chloride

The reaction between an alcohol and thionyl chloride is a classic example of a nucleophilic substitution. The mechanism can vary depending on the reaction conditions, but it generally proceeds through the formation of a chlorosulfite intermediate.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite ester.

-

Deprotonation: A base, such as pyridine or the chloride ion itself, removes the proton from the oxygen, yielding the neutral chlorosulfite ester intermediate.

-

Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This can occur via an Sₙ2 mechanism, leading to inversion of stereochemistry, or an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry. For a primary alcohol like 2-(isopropylamino)ethanol, an Sₙ2 pathway is highly probable.[6]

-

Product Formation: The unstable intermediate decomposes to form the alkyl chloride, sulfur dioxide gas, and another chloride ion. The amine group is protonated by the generated HCl to form the final hydrochloride salt.

Computational studies on the reaction of β-amino alcohols with thionyl chloride have shown that the quaternization of the nitrogen atom by the generated HCl prevents it from participating in side reactions, thus favoring the formation of the desired 1-chloro-(2-alkylamino)ethane product.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of amino alcohols.[5][7][8]

Reagents and Materials:

-

2-(Isopropylamino)ethanol (98%+)

-

Thionyl chloride (SOCl₂) (99%+)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (for quenching)

-

Diethyl ether or MTBE (for precipitation/washing)

-

Round-bottom flask with a reflux condenser and a gas outlet/scrubber

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

WARNING: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Charge the flask with 2-(isopropylamino)ethanol (e.g., 10.3 g, 0.1 mol) dissolved in 100 mL of anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the stirred solution in an ice bath to 0 °C. Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol, 1.1 equivalents) dropwise to the solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for dichloromethane) and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly add 10 mL of methanol to quench any excess thionyl chloride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil is then triturated with diethyl ether or MTBE to induce crystallization and to wash away any non-polar impurities.

-

Filter the white crystalline solid, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain this compound.

-

Data Presentation and Expected Results

| Parameter | Expected Value |

| Chemical Formula | C₅H₁₃Cl₂N |

| Molecular Weight | 158.07 g/mol [9] |

| Appearance | White to off-white crystalline solid |

| Yield | Typically > 90% |

| Melting Point | 138-142 °C |

| Solubility | Soluble in water and methanol |

Note: The exact melting point and yield will depend on the purity of the reagents and the precise reaction conditions.

Safety and Handling

-

2-(Isopropylamino)ethanol: Corrosive and can cause skin and eye irritation.[1][2]

-

Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Inhalation can cause severe respiratory damage.[6][10] Handle only in a chemical fume hood with appropriate PPE.

-

Dichloromethane: A potential carcinogen and should be handled with care.

-

HCl and SO₂ gases: Toxic and corrosive gases are evolved during the reaction. A gas scrubber is mandatory to neutralize these byproducts.

References

-

PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

-

Scotland, K. M., Vreugdenhil, A. J., & Shetranjiwalla-Merchant, S. (2013). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Canadian Journal of Chemistry, 91(10), 974-983. Retrieved from [Link]

- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

- 1. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(ISOPROPYLAMINO)ETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. exsyncorp.com [exsyncorp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 8. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

"chemical properties of N-(2-Chloroethyl)propan-2-amine hydrochloride"

An In-depth Technical Guide to the Chemical Properties of N-(2-Chloroethyl)propan-2-amine hydrochloride

Introduction

This compound is a bifunctional organic compound of significant interest to researchers and scientists in the field of organic synthesis and drug development.[1] As a chemical intermediate, its unique structure, featuring a secondary amine and a reactive chloroethyl group, makes it a valuable building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, analytical characterization, and safe handling, offering field-proven insights for its effective application in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of any scientific endeavor. This compound is known by several synonyms, and its key identifiers are cataloged across major chemical databases.

-

IUPAC Name : N-(2-chloroethyl)propan-2-amine;hydrochloride[3]

-

Synonyms : N-(2-chloroethyl)-2-propanamine hydrochloride, (2-chloroethyl)(propan-2-yl)amine hydrochloride, 2-isopropylaminoethylchloride hydrochloride[4][5]

The structure consists of a propane-2-amine (isopropylamine) backbone where one of the amine hydrogens is substituted with a 2-chloroethyl group. The hydrochloride salt form enhances its stability and modifies its physical properties, such as solubility.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a solid at room temperature.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [5] |

| Melting Point | 180-181 °C | [4][5] |

| Boiling Point | 141.7 °C at 760 mmHg (of free base) | [4] |

| Density | 0.923 g/cm³ (of free base) | [4] |

| Flash Point | 39.5 °C (of free base) | [4] |

| Purity | Typically ≥95% | [6][7] |

| Storage Temperature | Ambient or under inert gas at 2-8°C | [5] |

The hydrochloride salt form generally imparts higher melting points and better water solubility compared to its free base, N-(2-chloroethyl)propan-2-amine.[1][8]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its chloroethyl moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to its primary application as an intermediate in organic synthesis.[1]

The compound is a structural analog of the more widely documented nitrogen mustards, such as bis(2-chloroethyl)amine hydrochloride.[2][9] These compounds are bifunctional alkylating agents used to construct heterocyclic systems.[2] The most common application involves intramolecular or intermolecular cyclization reactions to form piperazine rings, which are core structures in many pharmaceuticals.[2][10]

The general reaction involves a nucleophile, often an aniline derivative, attacking the electrophilic carbon of the chloroethyl group, displacing the chloride ion. A subsequent intramolecular reaction can lead to the formation of a six-membered ring.

Caption: Generalized reaction pathway for N-(2-Chloroethyl)propan-2-amine.

Analytical Characterization

Ensuring the identity and purity of starting materials is a critical, self-validating step in any synthetic protocol. A multi-faceted analytical approach is required to confirm the quality of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure. A sample dissolved in a suitable deuterated solvent (like D₂O or DMSO-d₆) would show characteristic signals corresponding to the different proton environments in the molecule.[11] While a specific spectrum for this exact compound is not publicly available, based on analogous structures like 2-chloroethylamine hydrochloride and bis(2-chloroethyl)amine hydrochloride, one can predict the expected proton signals.[12][13]

Chromatographic Methods (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and quantifying impurities.[11] A reverse-phase method is typically employed.

Exemplary HPLC Protocol for Purity Analysis:

-

System : High-Performance Liquid Chromatograph with a UV detector.[14]

-

Column : C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[14]

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 10mM Potassium Phosphate, pH 8.0) and an organic solvent like acetonitrile.[14] A typical ratio might be 40:60 (aqueous:organic).[14]

-

Flow Rate : 0.8 - 1.0 mL/min.[14]

-

Column Temperature : 30 °C.[14]

-

Detection : UV at a low wavelength, such as 195 nm, due to the lack of a strong chromophore.[14]

-

Sample Preparation : Dissolve a precisely weighed sample in a suitable diluent (e.g., water) to a known concentration.[14]

-

Analysis : Inject the sample and calculate purity based on the relative peak area of the main component compared to the total area of all peaks.[11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and identify trace-level impurities.[15] Using electrospray ionization (ESI) in positive mode, the compound would be expected to show a parent ion corresponding to the free base [M+H]⁺.[16] This technique is especially crucial for detecting potential genotoxic impurities that may arise during synthesis.[15][16]

Caption: Standard analytical workflow for quality confirmation.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Chemical Stability : The compound is stable under recommended storage conditions.[17]

-

Conditions to Avoid : Avoid exposure to moisture and incompatible materials.[18]

-

Incompatible Materials : Strong oxidizing agents and strong bases should be avoided.[17][19] Contact with strong bases will neutralize the hydrochloride salt, liberating the more volatile and potentially less stable free amine.

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[17][19]

-

Recommended Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][18] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Precautionary Statements :

-

Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[18]

-

First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[18]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[18]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[18]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.[18] In all cases of exposure, seek immediate medical attention.[18]

-

Conclusion

This compound is a versatile chemical intermediate whose value lies in the electrophilic nature of its chloroethyl group. Its properties make it an important precursor for synthesizing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Understanding its physicochemical properties, reactivity, and analytical profile is essential for its effective and safe use in research and development. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature.

References

-

This compound - [C40431]. (n.d.). Synthonix. Retrieved from [Link]

-

N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

-

N-(2-chloroethyl)propan-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

GHS Safety Data Sheet. (n.d.). SD Fine-Chem. Retrieved from [Link]

- Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. (2016). Google Patents.

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Retrieved from [Link]

- High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

-

Bis 2(Chloroethyl)amine HCL. (n.d.). Seta Chemicals. Retrieved from [Link]

-

Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. (2000). DTIC. Retrieved from [Link]

-

A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (2020). ResearchGate. Retrieved from [Link]

-

HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2015). PubMed. Retrieved from [Link]

-

Bis 2 Chloroethyl Amine Hydrochloride Manufacturers. (n.d.). Shree Ganesh Chemicals. Retrieved from [Link]

-

2-Chloroethyl Amine HCl. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

- Preparation method of 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

Sources

- 1. CAS 6306-61-2: N-(2-chloroethyl)propan-2-amine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2 [chemicalbook.com]

- 6. Synthonix, Inc > 6306-61-2 | this compound [synthonix.com]

- 7. This compound 95% | CAS: 6306-61-2 | AChemBlock [achemblock.com]

- 8. N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Seta Chemicals [setachemicals.com]

- 10. acgpubs.org [acgpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]

- 13. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum [chemicalbook.com]

- 14. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)propan-2-amine hydrochloride is a chemical compound of significant interest within the realms of organic synthesis and pharmaceutical development. As a reactive intermediate, its utility lies in the introduction of the N-isopropyl-N-ethyl chloride moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and purification, analytical characterization techniques, and its applications in the synthesis of pharmacologically relevant molecules. Understanding the nuances of this compound is critical for its safe and effective use in a laboratory and developmental setting.

Physicochemical Properties

This compound is the hydrochloride salt of N-(2-chloroethyl)propan-2-amine. The presence of the hydrochloride group enhances its stability and water solubility, making it easier to handle and store compared to its free base form.

| Property | Value | Source(s) |

| Molecular Weight | 158.07 g/mol | [1][2] |

| Chemical Formula | C₅H₁₃Cl₂N | [1][2][3] |

| CAS Number | 6306-61-2 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 180-181 °C | |

| Solubility | Soluble in water. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 2-(isopropylamino)ethanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Pathway

The synthesis involves the conversion of the hydroxyl group of 2-(isopropylamino)ethanol into a good leaving group by protonation (in the presence of the generated HCl) and subsequent displacement by a chloride ion from thionyl chloride. The hydrochloride salt of the product precipitates from the reaction mixture.

Sources

A Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride: A Versatile Alkylating Agent for Pharmaceutical Synthesis

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, N-(2-chloroethyl)amines represent a critical class of reactive intermediates. Their utility is rooted in their ability to act as potent electrophiles, enabling the construction of complex nitrogen-containing molecules. This guide provides an in-depth technical overview of N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS No. 6306-61-2), a valuable building block for introducing the N-isopropyl moiety into molecular scaffolds.

Addressed to researchers, medicinal chemists, and process development scientists, this document elucidates the core reactivity, synthesis, and analytical considerations for this compound. The narrative moves beyond simple procedural outlines to explain the underlying chemical principles that govern its application, ensuring a robust understanding for its effective and safe utilization in drug discovery and development workflows.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is the hydrochloric acid salt of the parent amine, N-(2-chloroethyl)propan-2-amine. The salt form enhances stability and simplifies handling compared to the free base.[1]

| Property | Value | Source(s) |

| IUPAC Name | N-(2-chloroethyl)propan-2-amine;hydrochloride | [2][3] |

| Synonyms | N-(2-chloroethyl)isopropylamine HCl, N-(2-chloroethyl)-2-propanamine HCl | [4][5] |

| CAS Number | 6306-61-2 | [4][5] |

| Molecular Formula | C₅H₁₃Cl₂N | [4][5] |

| Molecular Weight | 158.07 g/mol | [3][4] |

| Physical Form | White to off-white solid/crystalline powder | [4] |

| Melting Point | 180-181 °C | [6] |

| Storage | Ambient temperature, under inert gas (e.g., Argon) | [4][6] |

The Cornerstone of Reactivity: Intramolecular Cyclization to the Aziridinium Ion

The synthetic utility of N-(2-chloroethyl)amines is not derived from the direct reactivity of the carbon-chlorine bond but rather from a crucial intramolecular transformation. In solution, the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a highly strained, three-membered heterocyclic cation known as an aziridinium ion .[7] This intermediate is the true electrophilic species.

This cyclization is the rate-limiting step in its alkylation reactions and is fundamental to its mechanism of action.[7] The aziridinium ring is exceptionally reactive due to significant ring strain and the positive charge on the nitrogen atom. It is readily attacked by a wide range of external nucleophiles, leading to stereospecific ring-opening and the formation of a new carbon-nucleophile bond.[8][9] This two-step process (cyclization followed by nucleophilic attack) is characteristic of "nitrogen mustards" and is the causal factor behind their potent alkylating ability.[7]

Caption: Workflow for synthesizing API candidates using the target reagent.

Analytical Methodologies for Quality Control

Ensuring the purity of starting materials is a non-negotiable tenet of drug development. Impurities can lead to downstream reaction failures or the formation of undesired, potentially toxic byproducts. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes. Rationale: This gradient allows for the elution of the polar starting material and any related substances, followed by the elution of less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm. Rationale: This wavelength allows for the detection of non-chromophoric amines.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to achieve a concentration of 1.0 mg/mL.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For trace-level and genotoxic impurity analysis, a more sensitive technique like LC-MS/MS would be required. [10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Signal Word: Warning. [4]* Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.

-

-

Handling: Avoid creating dust. Ensure adequate ventilation. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its utility is defined by its inherent chemical reactivity—the capacity for intramolecular cyclization to a highly electrophilic aziridinium ion. This mechanistic feature allows for its use as a robust building block for introducing the N-isopropyl group, a common and valuable substituent in medicinal chemistry, into heterocyclic scaffolds. A comprehensive understanding of its synthesis, reactivity, and analytical control, as detailed in this guide, is essential for its successful application in the rigorous and demanding environment of pharmaceutical research and development.

References

- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)

- ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.

- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. BenchChem.

- Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.

-

PharmaCompass. (n.d.). (2-chloroethyl)diisopropylamine hydrochloride. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

-

Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Retrieved from [Link]

- National Institutes of Health. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments.

-

ResearchGate. (n.d.). Synthesis of aziridines from hydroxylamines. Retrieved from [Link]

- National Institutes of Health. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.

- MDPI. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.

- BenchChem. (2025). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. BenchChem.

- BenchChem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)

- ResearchGate. (2004). Cyclization of N,NBis(2-chloroethyl)methylamine in Aqueous Hydrazine.

-

PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Retrieved from [Link]

- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

- NIST. (n.d.). 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

- National Institutes of Health. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition.

- ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

Sources

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 3. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6306-61-2 [sigmaaldrich.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2 [chemicalbook.com]

- 7. N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)- [webbook.nist.gov]

- 9. Bis(2-chloroethyl)ethylamine [webbook.nist.gov]

- 10. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride

Introduction and Core Attributes

N-(2-Chloroethyl)propan-2-amine hydrochloride, a key bifunctional molecule, serves as a critical building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure incorporates a secondary amine functionality and a reactive primary alkyl chloride. The hydrochloride salt form enhances its stability and water solubility, making it a convenient precursor for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical identity, structural characteristics, synthesis, reactivity, and handling protocols, grounded in established scientific principles to support advanced research and development applications.

The molecule's utility stems from the chloroethyl moiety, which makes it a versatile alkylating agent, capable of participating in nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3]

Chemical Identity and Nomenclature

A precise understanding of the compound's identity is paramount for regulatory compliance, literature searches, and experimental reproducibility. The compound is identified by several key descriptors:

| Identifier | Value | Source |

| IUPAC Name | N-(2-chloroethyl)propan-2-amine;hydrochloride | [4] |

| CAS Number | 6306-61-2 | |

| Molecular Formula | C₅H₁₃Cl₂N | [5] |

| Molecular Weight | 158.07 g/mol | [4] |

| InChIKey | SFRKVRBYLCHDBI-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C)NCCCl.Cl | [4] |

| Synonyms | N-(2-chloroethyl)-2-propanamine hydrochloride; 2-isopropylaminoethylchloride hydrochloride | [5] |

Structural Representation

The structural formula dictates the molecule's chemical behavior. The isopropyl group provides steric bulk, while the chloroethyl group serves as the primary reactive site.

Caption: Structural formula of this compound.

Physicochemical and Spectroscopic Profile

The physical and spectral properties are essential for compound verification, purification, and reaction monitoring.

| Property | Value | Source |

| Physical Form | White to off-white solid | [5] |

| Melting Point | 180-181 °C | [5][6] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Ambient, under inert gas (e.g., Argon) at 2-8°C for long-term storage | [5] |

Synthesis and Mechanistic Rationale

The most common and industrially relevant synthesis of this compound involves the chlorination of its corresponding amino alcohol precursor, N-isopropylethanolamine, using thionyl chloride (SOCl₂).[9][10] This method is efficient for converting primary alcohols to alkyl chlorides.

Synthesis Reaction Overview

Caption: General reaction scheme for the synthesis from N-isopropylethanolamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of chloroethylamine hydrochlorides.[10][11]

Objective: To synthesize this compound from N-isopropylethanolamine.

Materials:

-

N-Isopropylethanolamine

-

Thionyl chloride (SOCl₂)

-

Toluene (or another inert aprotic solvent like Dichloromethane)

-

Reaction vessel with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Setup: In a dry reaction flask equipped with a reflux condenser and dropping funnel, add N-isopropylethanolamine (1.0 eq.) dissolved in toluene (approx. 3-5 mL per gram of substrate).

-

Cooling: Cool the solution to 0-10 °C using an ice bath while stirring.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.[10] The slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 70-80 °C) for 6-10 hours, or until the reaction is complete as monitored by TLC or GC.[11]

-

Work-up: Cool the reaction mixture to room temperature. The product, being a salt, will often precipitate from the non-polar solvent.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold toluene or diethyl ether to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the resulting white solid under vacuum to yield this compound.

Mechanistic Insight

The conversion of the alcohol to the chloride proceeds through a well-established mechanism involving a chlorosulfite intermediate.

-

Formation of Chlorosulfite Ester: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. A subsequent deprotonation by the displaced chloride ion or the amine itself yields an alkyl chlorosulfite intermediate.

-

Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. This can occur via an Sₙ2 (external attack) or Sₙi (internal attack from the chlorosulfite itself) mechanism, leading to the formation of the alkyl chloride and the release of sulfur dioxide and hydrogen chloride gas. The amine group is protonated by the generated HCl to form the final hydrochloride salt.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is centered on the reactivity of the C-Cl bond. As a nitrogen mustard analogue, its reactivity is significantly enhanced through intramolecular catalysis.

Aziridinium Ion Formation

In neutral or basic conditions, the free amine can undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile.

Caption: Formation and reaction of the electrophilic aziridinium ion intermediate.

This aziridinium intermediate is the key to the compound's function as an alkylating agent. It readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable covalent bonds. This predictable reactivity makes it an invaluable tool for constructing larger molecules.

Applications as a Pharmaceutical Intermediate

This compound and its analogues are precursors in the synthesis of various pharmaceutical agents. They are commonly used to introduce a (2-isopropylamino)ethyl moiety into a target molecule.

-

Synthesis of Piperazine Derivatives: This class of compounds is known for a wide range of biological activities. Aniline derivatives can be cyclized with bis(2-chloroethyl)amine hydrochloride to form a piperazine core, which can then be further functionalized.[12] While not the exact title compound, this demonstrates the utility of the chloroethylamine moiety in forming heterocyclic structures.

-

Alkylation of Amines and Heterocycles: It serves as a reagent to alkylate primary or secondary amines, forming more complex secondary or tertiary amines. This is a fundamental transformation in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.

Safety, Handling, and Storage

As a reactive alkylating agent and irritant, proper handling of this compound is essential.

-

Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid all personal contact. Prevent dust formation. In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[14][15]

-

Stability and Storage: The compound is stable under normal storage conditions.[14] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in organic synthesis and drug discovery. Its well-defined structure and predictable reactivity, primarily through the formation of an aziridinium ion, allow for the strategic construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory.

References

- Cymit Química S.L. CAS 4261-68-1: 2-Propanamine, N-(2-chloroethyl)-.

- ChemicalBook. 2-Chloro-N,N-diisopropylethylamine hydrochloride(4261-68-1).

- Drug Information.

- Sigma-Aldrich. This compound | 6306-61-2.

- Fisher Scientific. Bis(2-chloroethyl)

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1).

- ChemicalBook. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2.

- CymitQuimica. CAS 6306-61-2: N-(2-chloroethyl)propan-2-amine.

- Guidechem. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride 6306-61-2.

- SD Fine-Chem.

- Anshul Specialty Molecules. 2-Chloroethyl Amine HCl.

- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- CDH Fine Chemical.

- Google Patents. CN109438252B - Synthesis process of tri (2-aminoethyl) amine.

- Manufacturing Process Document. BIS (2-Chloro Ethyl Amine) Hydrochloride Manufacturing Process.

- ChemicalBook. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR spectrum.

- ChemicalBook. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum.

- Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline.

Sources

- 1. CAS 4261-68-1: 2-Propanamine, N-(2-chloroethyl)-N-(1-methy… [cymitquimica.com]

- 2. CAS 6306-61-2: N-(2-chloroethyl)propan-2-amine [cymitquimica.com]

- 3. 2-Chloroethyl Amine HCl [anshulchemicals.com]

- 4. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]

- 8. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR [m.chemicalbook.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 11. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 12. acgpubs.org [acgpubs.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. 2-Chloro-N,N-diisopropylethylamine hydrochloride(4261-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"mechanism of action of N-(2-Chloroethyl)propan-2-amine hydrochloride"

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Chloroethyl)propan-2-amine hydrochloride

Introduction

This compound is a monofunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] While structurally simpler than many of its bifunctional counterparts used in chemotherapy, its mechanism of action provides a clear model for understanding the fundamental chemical and biological processes of DNA alkylation.[1][2] These compounds, originally developed as chemical warfare agents, became the first class of chemotherapeutic drugs and remain a subject of significant research.[1] This guide offers a detailed examination of the molecular and cellular mechanisms through which this compound exerts its biological effects, intended for researchers and professionals in drug development and chemical biology. We will dissect its chemical activation, interaction with its primary cellular target—DNA—and the subsequent cellular responses that determine cell fate.

Section 1: Physicochemical Profile and Spontaneous Activation

The biological activity of N-(2-Chloroethyl)propan-2-amine is intrinsically linked to its chemical structure. The presence of a nitrogen atom and a 2-chloroethyl group sets the stage for a spontaneous intramolecular cyclization, a hallmark of nitrogen mustards.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6306-61-2 | [3][4] |

| Molecular Formula | C₅H₁₃Cl₂N | [4][5] |

| Molecular Weight | 158.07 g/mol | [5][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 180-181 °C | [4][7] |

| Synonyms | N-(2-chloroethyl)-2-propanamine hydrochloride | [3][4] |

The Core Mechanism: Aziridinium Ion Formation

Under physiological conditions, the lone pair of electrons on the amine nitrogen acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This intramolecular displacement of the chloride leaving group results in the formation of a highly strained, three-membered heterocyclic cation known as an aziridinium ion.[1][8] This cyclization is the rate-determining step and the key to the compound's reactivity, converting a relatively stable molecule into a potent electrophile.[8] The aziridinium ion is the ultimate alkylating species responsible for the compound's biological activity.[2][9]

Caption: Spontaneous activation via intramolecular cyclization.

Section 2: The Molecular Target: DNA Alkylation

The high electrophilicity of the aziridinium ion drives its reaction with cellular nucleophiles. Due to its abundance of nucleophilic sites, DNA is the primary and most critical biological target for this class of compounds.[2][10][11]

Reaction with DNA Bases

The aziridinium ion readily reacts with nucleophilic centers within the DNA structure. The most frequent site of alkylation for nitrogen mustards is the N7 position of guanine, due to its high nucleophilicity.[2] Other potential, though less common, sites of attack include the N3 position of adenine and the N3 position of guanine.[12][13] The reaction proceeds via a nucleophilic substitution (Sɴ2-type) mechanism, where the N7 of guanine attacks one of the carbon atoms of the strained aziridinium ring, causing the ring to open and form a stable covalent bond. This process results in the formation of a monofunctional DNA adduct.

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

Unlike bifunctional mustards, which possess two chloroethyl groups and can form DNA interstrand cross-links, N-(2-Chloroethyl)propan-2-amine is a monoalkylating agent.[14] It can only form single adducts, which do not physically cross-link the two strands of the DNA double helix. Nevertheless, these monofunctional adducts are significant lesions that distort the DNA helix, disrupt normal DNA metabolic processes, and can be highly cytotoxic if not repaired.[10][14]

Section 3: Cellular Ramifications and Fate

The formation of DNA adducts triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR).[13] The cell's ability to manage this damage dictates its ultimate fate.

DNA Repair and Cellular Response Pathways

-

Damage Recognition and Repair : Alkylation adducts are primarily recognized and repaired by the Base Excision Repair (BER) pathway.[15] This process involves enzymes called DNA glycosylases that recognize and excise the damaged base, followed by the action of other enzymes that cut the DNA backbone, insert the correct nucleotide, and ligate the strand. If the adduct is bulky, the Nucleotide Excision Repair (NER) pathway may also be involved.[15]

-

PARP Activation and Cell Death : The recognition of DNA strand breaks, which can occur as intermediates during the repair process, leads to the robust activation of Poly(ADP-ribose) polymerase (PARP).[13][16] PARP synthesizes long chains of poly(ADP-ribose) on itself and other nuclear proteins, a process that consumes large quantities of NAD⁺.[16] Severe DNA damage can lead to hyperactivation of PARP, causing a catastrophic depletion of cellular NAD⁺ and ATP pools. This bioenergetic collapse can result in a regulated form of necrotic cell death, independent of traditional apoptotic pathways.[16]

-

Apoptosis and Cell Cycle Arrest : If DNA damage is extensive and cannot be efficiently repaired, the DDR can activate cell cycle checkpoints, primarily through the p53 tumor suppressor pathway, to halt cell division and provide time for repair.[13] If the damage is deemed irreparable, the same signaling pathways can initiate apoptosis (programmed cell death) to eliminate the compromised cell, thereby preventing the propagation of mutations.[13][14]

Caption: Cellular response pathways following DNA alkylation.

Section 4: Methodologies for Mechanistic Investigation

Elucidating the mechanism described above requires a multi-faceted experimental approach, combining analytical chemistry with cellular biology. The protocols outlined here represent a self-validating system to confirm the mechanism of action for novel alkylating agents.

Experimental Workflow: A Validating Approach

A logical workflow confirms the compound's activity from the molecular to the cellular level. First, direct evidence of DNA adduct formation is established in vitro. Second, the biological consequences of this adduct formation are quantified in a cellular context.

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro DNA Adduct Identification via LC-MS/MS

Objective: To definitively identify the covalent adduct formed between N-(2-Chloroethyl)propan-2-amine and DNA.

Methodology:

-

Reaction Setup:

-

Dissolve calf thymus DNA in a buffered solution (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final concentration of 1 mg/mL.

-

Add this compound to the DNA solution to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.

-

Scientist's Note: Calf thymus DNA is used as it is a cost-effective and readily available source of purified, double-stranded DNA. The 37°C incubation mimics physiological temperature to promote the reaction.

-

-

DNA Precipitation and Purification:

-

Precipitate the DNA by adding 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate.

-

Incubate at -20°C for at least 1 hour to allow the DNA to precipitate fully.

-

Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the DNA.

-

Wash the DNA pellet twice with 70% ethanol to remove unreacted compound and salts. Air-dry the pellet.

-

Scientist's Note: This purification step is critical to remove the highly abundant unreacted compound, which would otherwise interfere with the sensitive mass spectrometry analysis.

-

-

Enzymatic Digestion:

-

Resuspend the purified DNA pellet in a digestion buffer.

-

Perform a sequential digestion using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to break down the DNA into its constituent deoxynucleosides.

-

Scientist's Note: Complete digestion to the single nucleoside level is essential for accurate identification and quantification by LC-MS/MS.

-

-

LC-MS/MS Analysis:

-

Analyze the digested sample using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a method to separate the canonical deoxynucleosides (dG, dA, dC, dT) from the expected alkylated adduct.

-

Monitor for a specific mass transition corresponding to the protonated mass of deoxyguanosine plus the mass of the N-(2-ethyl)propan-2-amine moiety (C₅H₁₂N).

-

The identification of a peak with this specific mass, which is absent in control (untreated) DNA samples, confirms the formation of the N7-alkylguanine adduct.

-

Conclusion

The mechanism of action of this compound is a classic example of bioactivation through chemical rearrangement, followed by covalent modification of a critical cellular macromolecule. Its activity is initiated by the spontaneous formation of a highly electrophilic aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine. This DNA damage event commandeers the cell's machinery, triggering a cascade of responses including DNA repair, cell cycle arrest, and ultimately, cell death through either apoptosis or PARP-mediated necrosis. A thorough understanding of this mechanism, validated through rigorous analytical and cellular assays, is fundamental for the rational design and development of next-generation alkylating agents in therapeutic contexts.

References

- The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). American Chemical Society.

- DNA damage and mutagenesis induced by nitrogen mustards. (n.d.). PubMed - NIH.

- Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. (n.d.). Carcinogenesis | Oxford Academic.

- Reactions of nitrogen mustards with DNA. (1986). PubMed.

- Nitrogen Mustards: The Novel DNA Alkylator. (2017). Bentham Science Publishers.

- Nitrogen mustard. (n.d.). Wikipedia.

- Alkylating DNA damage stimulates a regulated form of necrotic cell de

- Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkyl

- DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. (2021). PMC.

- Alkylating antineoplastic agent. (n.d.). Wikipedia.

- This compound | 6306-61-2. (n.d.). Sigma-Aldrich.

- Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. (n.d.).

- 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride 6306-61-2. (n.d.). Guidechem.

- N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019. (n.d.). PubChem.

- 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2. (2025). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound | 6306-61-2 [sigmaaldrich.com]

- 4. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2 [chemicalbook.com]

- 5. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 15. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

"N-(2-Chloroethyl)propan-2-amine hydrochloride literature review"

An In-Depth Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound, identified by CAS Number 6306-61-2, is a valuable bifunctional organic compound.[1] As a secondary amine bearing a reactive primary alkyl chloride, it serves as a crucial building block in synthetic organic chemistry. Its structure allows for the strategic introduction of the N-isopropyl-aminoethyl moiety, a common fragment in pharmacologically active molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, insights into its reactivity, and essential safety guidelines for its handling and use.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in research and development. This section outlines the key characteristics of this compound.

1.1: Chemical and Physical Properties

The compound is typically supplied as a stable, solid hydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6306-61-2 | [1][2] |

| Molecular Formula | C₅H₁₃Cl₂N | [1][3] |

| Molecular Weight | 158.07 g/mol | [1] |

| IUPAC Name | N-(2-chloroethyl)propan-2-amine;hydrochloride | [1] |

| Synonyms | N-(2-chloroethyl)-2-propanamine hydrochloride, 2-isopropylaminoethylchloride hydrochloride | [2] |

| Physical Form | Solid | |

| Melting Point | 180-181 °C | [2] |

| Purity (Typical) | 95-98% | [2] |

1.2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the reagent. While raw spectral data can be accessed through databases like Wiley SpectraBase, the following outlines the expected features based on the molecule's structure.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include:

-

A doublet corresponding to the six chemically equivalent methyl protons (–CH(CH₃ )₂) of the isopropyl group.

-

A multiplet (septet) for the single proton of the isopropyl methine group (–CH (CH₃)₂), split by the adjacent methyl and methylene protons.

-

Two triplets corresponding to the adjacent methylene groups of the ethyl chain (–N–CH₂ –CH₂ –Cl). The methylene group attached to the nitrogen will be shifted further downfield than the one attached to the chlorine.

-

A broad singlet for the amine proton (–NH ₂⁺–), which may exchange with deuterium in solvents like D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton:

-

A signal for the two equivalent methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

Two distinct signals for the ethyl chain carbons, with the carbon bonded to nitrogen appearing at a different chemical shift than the carbon bonded to the electrophilic chlorine atom.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[1]

-

A broad absorption band in the range of 2700-2400 cm⁻¹ is characteristic of the N-H stretch in an amine hydrochloride salt.

-

C-H stretching vibrations from the alkyl groups will appear just below 3000 cm⁻¹.

-

A characteristic C-Cl stretching absorption is expected in the fingerprint region, typically around 750-650 cm⁻¹.

-

Part 2: Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-(isopropylamino)ethanol.[3] This transformation is efficiently achieved using standard chlorinating agents.

2.1: Synthetic Strategy: From Alcohol to Alkyl Chloride

The conversion of a primary alcohol to a primary alkyl chloride is a classic nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The causality for this choice is threefold:

-

High Efficacy: It readily converts primary alcohols to alkyl chlorides with good yields.

-

Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[4]

-

In-Situ Hydrochloride Formation: The generated HCl gas reacts with the amine functionality to directly produce the desired hydrochloride salt, eliminating the need for a separate salt formation step.

2.2: Detailed Experimental Protocol: Synthesis from 2-(Isopropylamino)ethanol

-

Materials:

-

2-(Isopropylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Diethyl ether

-

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-(isopropylamino)ethanol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 eq.) dropwise via the dropping funnel over 30-60 minutes. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and slowly add it to a beaker of vigorously stirring diethyl ether. This will precipitate the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash it with cold diethyl ether to remove any unreacted starting materials or soluble impurities, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

2.3: Visualization of the Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of N-(2-Chloroethyl)propan-2-amine HCl.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the electrophilic nature of its chloroethyl group, making it an effective alkylating agent.

3.1: Core Reactivity: Nucleophilic Substitution (Sₙ2)

The primary carbon attached to the chlorine atom is susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[5] The hydrochloride form is typically neutralized in situ with a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to liberate the free amine, which is the active alkylating agent.

Causality of Base Addition: A base is essential to neutralize the acidic proton on the secondary amine of the reactant and to scavenge the HCl that is implicitly formed as a byproduct of the subsequent alkylation, driving the reaction to completion.[5]

3.2: Application Protocol: General N-Alkylation

This protocol describes a general method for alkylating a primary or secondary amine with this compound.

-

Materials:

-

This compound (1.0 eq.)

-

Nucleophilic Amine (1.1-1.2 eq.)

-

Anhydrous Base (e.g., K₂CO₃ or Et₃N, 2.5-3.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

-